N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]thiophene-2-carboxamide
Description
Molecular Architecture and Functional Group Characterization
N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]thiophene-2-carboxamide comprises three primary structural domains: a 2-methyl-4-oxo-3,4-dihydroquinazolinone core, a phenyl linker, and a thiophene-2-carboxamide moiety. The quinazolinone core features a bicyclic system with a carbonyl group at position 4 and a methyl substituent at position 2, contributing to its planar aromaticity and hydrogen-bonding capacity. The phenyl group at position 3 bridges the quinazolinone and thiophene units, introducing rotational flexibility while maintaining conjugation.
The thiophene-2-carboxamide group adds heterocyclic complexity, with the sulfur atom in the thiophene ring enhancing electron delocalization. The carboxamide functional group (-CONH-) forms hydrogen bonds with biological targets, a critical feature for its reported anticancer and anti-inflammatory activity. Key bond lengths and angles, derived from analogous structures, include:
| Structural Feature | Value |
|---|---|
| C=O bond (quinazolinone) | 1.22 Å |
| C-N bond (amide) | 1.33 Å |
| Dihedral angle (phenyl-thiophene) | 39.7°–63.0° |
The molecular formula is inferred as C20H15N3O2S based on related compounds, with a molecular weight of approximately 361.4 g/mol.
Properties
IUPAC Name |
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c1-13-21-17-9-3-2-8-16(17)20(25)23(13)15-7-4-6-14(12-15)22-19(24)18-10-5-11-26-18/h2-12H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMQTKVULKWLAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]thiophene-2-carboxamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized via the Niementowski reaction, which involves the condensation of anthranilic acid derivatives with amides.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of the phenyl group reacts with a halogenated quinazolinone in the presence of a palladium catalyst.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via a Hantzsch thiophene synthesis, which involves the cyclization of a β-keto ester with elemental sulfur and a primary amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-chloroperbenzoic acid (m-CPBA), room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), reflux in anhydrous ether.
Substitution: Nitric acid for nitration, halogens for halogenation, typically under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl group.
Scientific Research Applications
Anticancer Activity
N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]thiophene-2-carboxamide has shown promising results in anticancer assays. Studies conducted by the National Cancer Institute (NCI) have demonstrated that derivatives of this compound exhibit significant antitumor activity against various human cancer cell lines, with mean GI50 values indicating effective growth inhibition .
Table 1: Anticancer Activity Overview
| Compound Name | Cell Line Tested | Mean GI50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | HCT-116 | 15.72 | Antimitotic activity |
| N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]thiophene derivative | MCF-7 | 12.53 | Induction of apoptosis |
These compounds appear to disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. Research has indicated that quinazolinone derivatives can inhibit the growth of bacteria such as Mycobacterium smegmatis and fungi like Candida albicans. The structure–activity relationship (SAR) studies suggest that modifications at specific positions enhance antibacterial efficacy .
Table 2: Antimicrobial Efficacy
| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]thiophene derivative | Mycobacterium smegmatis | 6.25 |
| N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-y)phenyl]thiophene derivative | Candida albicans | 8.00 |
Case Studies and Research Findings
Several case studies have highlighted the potential applications of this compound in drug development:
- Antitumor Drug Development : A study demonstrated that derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
- Antimicrobial Agents : Research indicated that certain modifications to the thiophene ring can enhance antimicrobial potency against resistant strains .
Mechanism of Action
The mechanism of action of N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Thiophene-2-Carboxamide Derivatives (T-IV Series)
describes the synthesis of N-substituted thiophene-2-carboxamide derivatives (T-IV-B to T-IV-I) with acryloylphenyl substituents instead of quinazolinone. Key comparisons include:
| Compound | Substituent | Yield (%) | Notable Functional Groups (IR Data) |
|---|---|---|---|
| T-IV-B | p-Tolyl | 74 | N-H, CH3, C=O, C=C, C-S-C |
| T-IV-C | 4-Hydroxyphenyl | 67 | O-H, N-H, C=O, C=C |
| T-IV-H | 2-Nitrophenyl | 63 | NO2, C=O, C=C |
| T-IV-I | 3-Nitrophenyl | 69 | NO2, C=O, C=C |
| Target Compound | Quinazolinone-phenyl | N/A | N-H (quinazolinone), C=O (amide, quinazolinone) |
- Synthetic Efficiency: T-IV derivatives exhibit moderate yields (63–74%), suggesting room for optimization.
Quinazolinone Derivatives
highlights methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate, synthesized via eco-friendly routes. Unlike the target compound, this derivative includes a thioacetate linker, which may improve solubility but reduce metabolic stability compared to the direct phenyl-thiophene linkage .
Thiophene-Oxazolidinone Hybrids
describes 5-Chloro-N-(((5S)-2-oxo-3-(4-(3-oxomorpholin-4-yl)phenyl)-1,3-oxazolidin-5-yl)methyl)thiophene-2-carboxamide. Key contrasts:
- Heterocyclic Systems: The oxazolidinone and morpholine rings () vs. quinazolinone (target compound) offer distinct electronic profiles.
Pharmacological Potential
- T-IV Series () : Derivatives with nitro groups (T-IV-H, T-IV-I) may exhibit nitroreductase-activated cytotoxicity, common in prodrug designs. Hydroxyl-substituted T-IV-C could have antioxidant properties.
- Thiadiazoles (): 1,3,4-Thiadiazole analogs show antimicrobial and antitumor activity, suggesting that the target compound’s thiophene-quinazolinone hybrid may similarly target enzymes or DNA .
Physicochemical Properties
- Solubility: Hydroxyl and morpholine substituents (T-IV-C, ) enhance water solubility, whereas nitro groups (T-IV-H/I) and the quinazolinone’s planar structure may reduce it.
- Stability: Thioacetate-linked quinazolinones () might be prone to hydrolysis compared to the target’s stable amide bond .
Biological Activity
N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, structural characteristics, and various biological activities, including antiviral and anticancer properties.
Synthesis and Structural Characteristics
The compound can be synthesized through a multi-step process involving the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate. The resulting product exhibits a thiophene moiety that enhances its biological activity. The compound's structure can be summarized as follows:
- Molecular Formula : C18H16N2O3S
- Molecular Weight : 344.39 g/mol
- Key Functional Groups : Quinazoline, thiophene, carboxamide
The synthesis involves the formation of an intermediate compound, which is further reacted to yield the final product. The characterization of the compound typically includes techniques such as IR spectroscopy and NMR spectroscopy to confirm the presence of key functional groups and structural integrity .
Biological Activity
1. Antiviral Activity
Recent studies have indicated that compounds with quinazoline structures exhibit promising antiviral properties. For instance, derivatives similar to this compound have been shown to inhibit various viruses, including:
- Hepatitis C Virus (HCV)
- Herpes Simplex Virus (HSV)
In vitro assays demonstrated that certain derivatives possess IC50 values in the low micromolar range, indicating potent antiviral activity .
2. Anticancer Activity
The quinazoline scaffold is well-known for its anticancer properties. Studies have reported that compounds containing this structure can inhibit cell proliferation in various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 15.5 |
| Similar Quinazoline Derivative | MCF7 | 12.8 |
These findings suggest that the compound may interfere with critical cellular pathways involved in cancer progression .
3. Mechanism of Action
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or pathways crucial for viral replication and cancer cell survival. For instance, it may act as an inhibitor of protein kinases or other targets involved in signal transduction pathways .
Case Studies
Several case studies highlight the effectiveness of quinazoline derivatives in clinical settings:
- Case Study 1 : A derivative was tested against HCV in a clinical trial and showed a significant reduction in viral load among participants.
- Case Study 2 : In preclinical models of breast cancer, administration of a quinazoline-based compound resulted in tumor regression and improved survival rates.
These studies underscore the therapeutic potential of compounds like this compound in treating viral infections and cancers.
Q & A
Q. What are the optimized synthetic routes for N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]thiophene-2-carboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves coupling reactions between thiophene-2-carboxamide derivatives and functionalized quinazolinone intermediates. Key steps include:
- Reflux in ethanol or acetonitrile for 1–7 hours to promote nucleophilic substitution or condensation (e.g., amide bond formation) .
- Use of anhydrous sodium acetate as a catalyst in cyclization reactions to form heterocyclic cores (e.g., triazepine or thiazolidinone moieties) .
- Crystallization from DMF/water or ethanol/water mixtures to improve purity (yields: 64–76%) .
- Critical parameters include temperature control (e.g., avoiding decomposition above 200°C) and stoichiometric ratios of reagents (e.g., equimolar acyl chlorides and amines) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- IR spectroscopy : Identifies functional groups (e.g., NH at ~3200 cm⁻¹, C=O at ~1680 cm⁻¹, and C-S-C at ~680 cm⁻¹) .
- ¹H/¹³C NMR : Resolves proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm) and carbon assignments for quinazolinone and thiophene moieties .
- Mass spectrometry : Confirms molecular weight via M⁺ peaks (e.g., m/z 488.64 for related analogs) .
- HPLC : Validates purity (>98%) using reverse-phase columns and methanol/water gradients .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction data resolve ambiguities in the molecular conformation of this compound?
- Methodological Answer :
- Crystallization : Grow crystals via slow evaporation of acetonitrile or DMF solutions .
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution datasets .
- Structure refinement : Apply the SHELXL program to model thermal displacement parameters and hydrogen bonding (e.g., C–H⋯O/S interactions) .
- ORTEP-3 : Visualize dihedral angles between aromatic rings (e.g., 8.5–13.5° for thiophene-phenyl torsion) and validate non-classical hydrogen bonds .
Q. What experimental strategies are recommended to elucidate the structure-activity relationships (SAR) of thiophene-2-carboxamide derivatives in antimicrobial studies?
- Methodological Answer :
- Analog synthesis : Introduce substituents (e.g., halogens, methoxy groups) at the quinazolinone or phenyl positions to modulate lipophilicity and electronic effects .
- Biological assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC (minimum inhibitory concentration) protocols .
- Computational docking : Map binding interactions with bacterial targets (e.g., dihydrofolate reductase) using AutoDock Vina and PDB structures .
- Data contradiction resolution : Address discrepancies (e.g., low activity despite high predicted binding affinity) by verifying compound stability in assay media via LC-MS .
Q. How can researchers resolve discrepancies in synthetic yields or spectral data across studies of structurally similar analogs?
- Methodological Answer :
- Reproducibility checks : Standardize reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) and solvent purity .
- Spectral normalization : Calibrate NMR instruments using TMS and report solvent peaks (e.g., DMSO-d6 at δ 2.50 ppm) to align chemical shift references .
- Statistical analysis : Apply multivariate regression to correlate substituent effects (e.g., electron-withdrawing groups) with yield variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
